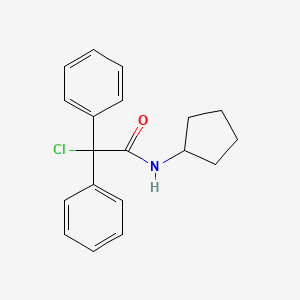
2-chloro-N-cyclopentyl-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopentyl-2,2-diphenylacetamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as N-arylcyclohexylamines, which have been found to have a variety of pharmacological properties. CPP has been used in various studies to investigate its mechanism of action, as well as its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide involves its binding to the NMDA receptor, which prevents the activation of the receptor by glutamate. Glutamate is the primary neurotransmitter that activates the NMDA receptor, and its binding results in the influx of calcium ions into the cell, leading to various downstream signaling events. By blocking the activation of the NMDA receptor, this compound can modulate the activity of neurons and alter synaptic plasticity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to impair learning and memory processes, as well as induce seizures and other neurological symptoms. This compound has also been found to have analgesic properties, which may be related to its ability to block NMDA receptors in the spinal cord. In addition, this compound has been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-cyclopentyl-2,2-diphenylacetamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity and side effects. In high doses, this compound can induce seizures and other neurological symptoms, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-chloro-N-cyclopentyl-2,2-diphenylacetamide. One area of interest is the development of new NMDA receptor antagonists with improved selectivity and safety profiles. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the potential therapeutic applications of this compound and other NMDA receptor antagonists should be further explored, particularly in the areas of pain management and inflammation.
Métodos De Síntesis
The synthesis of 2-chloro-N-cyclopentyl-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with cyclopentylamine in the presence of thionyl chloride and triethylamine. The resulting product is then chlorinated using thionyl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclopentyl-2,2-diphenylacetamide has been widely used in scientific research as a tool to investigate the function of NMDA receptors in the brain. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been found to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
2-chloro-N-cyclopentyl-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)18(22)21-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQNRUHBPTPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B6122163.png)
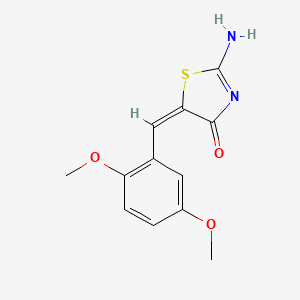
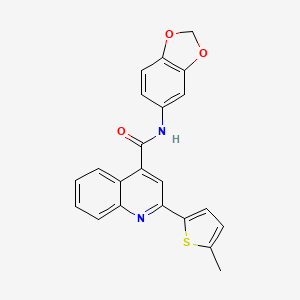
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)
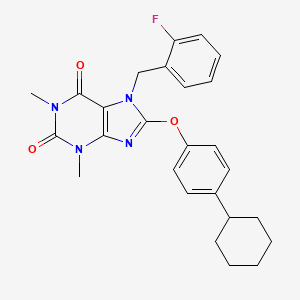
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)

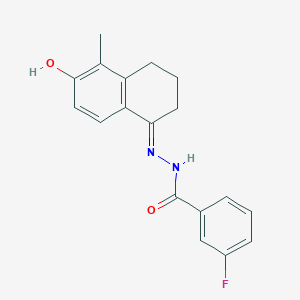
![5-(3-fluoro-4-methoxyphenyl)-3-[3-(methoxymethyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6122242.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B6122250.png)